N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is substituted with a bromobenzamido group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the bromobenzamido group and the carboxamide group. The key steps in the synthesis may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and an appropriate acid catalyst.
Introduction of the Bromobenzamido Group: This step involves the bromination of aniline to form 4-bromoaniline, followed by acylation with benzoyl chloride to form 4-bromobenzamide.
Coupling Reactions: The final step involves coupling the benzofuran core with the bromobenzamido group and the carboxamide group under suitable reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce the bromobenzamido group to an amine group.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a benzofuran ring, which may result in different chemical and biological properties.
4-Bromo-N-[4-(4-bromobenzamido)phenyl]benzamide: This compound has a benzamide group instead of a carboxamide group, which may affect its reactivity and applications.
Properties
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-16-7-5-14(6-8-16)21(26)24-17-9-11-18(12-10-17)25-22(27)20-13-15-3-1-2-4-19(15)28-20/h1-13H,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUPJGNSYNXYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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